(3R)-3-amino-3-(5-bromofuran-2-yl)propanamide (3R)-3-amino-3-(5-bromofuran-2-yl)propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17847102
InChI: InChI=1S/C7H9BrN2O2/c8-6-2-1-5(12-6)4(9)3-7(10)11/h1-2,4H,3,9H2,(H2,10,11)/t4-/m1/s1
SMILES:
Molecular Formula: C7H9BrN2O2
Molecular Weight: 233.06 g/mol

(3R)-3-amino-3-(5-bromofuran-2-yl)propanamide

CAS No.:

Cat. No.: VC17847102

Molecular Formula: C7H9BrN2O2

Molecular Weight: 233.06 g/mol

* For research use only. Not for human or veterinary use.

(3R)-3-amino-3-(5-bromofuran-2-yl)propanamide -

Specification

Molecular Formula C7H9BrN2O2
Molecular Weight 233.06 g/mol
IUPAC Name (3R)-3-amino-3-(5-bromofuran-2-yl)propanamide
Standard InChI InChI=1S/C7H9BrN2O2/c8-6-2-1-5(12-6)4(9)3-7(10)11/h1-2,4H,3,9H2,(H2,10,11)/t4-/m1/s1
Standard InChI Key NVFDVXSDUHWAHD-SCSAIBSYSA-N
Isomeric SMILES C1=C(OC(=C1)Br)[C@@H](CC(=O)N)N
Canonical SMILES C1=C(OC(=C1)Br)C(CC(=O)N)N

Introduction

Structural Characteristics and Stereochemical Considerations

Molecular Architecture

The core structure of (3R)-3-amino-3-(5-bromofuran-2-yl)propanamide consists of a three-carbon chain bearing an amide group (-CONH₂) at the terminal position, a primary amine (-NH₂) at the 3-position, and a 5-bromofuran-2-yl substituent. The furan ring introduces aromaticity and planarity, while the bromine atom at the 5-position enhances electrophilicity and influences intermolecular interactions .

Table 1: Key Structural Parameters

PropertyValue/Description
Molecular FormulaC₇H₉BrN₂O₂
Molecular Weight233.07 g/mol (calculated)
IUPAC Name(3R)-3-amino-3-(5-bromofuran-2-yl)propanamide
Chiral Center ConfigurationR at C3
Key Functional GroupsAmide, primary amine, brominated furan

The stereochemistry at the 3-position is critical for biological activity, as evidenced by related compounds where the R-configuration enhances binding affinity to enzymatic targets .

Synthetic Pathways and Industrial Production

Precursor-Based Synthesis

The propanoic acid analog, (3R)-3-amino-3-(5-bromofuran-2-yl)propanoic acid (PubChem CID: 40430120), serves as a direct precursor . Conversion to the amide typically involves:

  • Activation of the carboxylic acid: Treatment with thionyl chloride (SOCl₂) or carbodiimide-based coupling agents (e.g., EDC/HOBt) to form an acyl chloride or active ester.

  • Ammonolysis: Reaction with aqueous or gaseous ammonia to yield the primary amide .

Table 2: Synthetic Optimization Parameters

ParameterOptimal Conditions
Coupling AgentEDC, HATU, or SOCl₂
SolventDichloromethane, DMF, or THF
Temperature0–25°C (activation); RT (amination)
Yield (Estimated)60–85% (based on analogous reactions )

Industrial-scale production would likely employ continuous flow reactors to enhance mixing and heat transfer, reducing side reactions such as racemization at the chiral center.

Physicochemical Properties

Spectroscopic Characterization

  • IR Spectroscopy: Expected peaks at ~3300 cm⁻¹ (N-H stretch, amide), 1650 cm⁻¹ (amide C=O), and 600 cm⁻¹ (C-Br stretch).

  • NMR:

    • ¹H NMR: Aromatic protons on the furan ring (δ 6.2–7.1 ppm), NH₂ groups (δ 1.8–2.5 ppm), and diastereotopic protons adjacent to the chiral center (δ 3.0–3.8 ppm).

    • ¹³C NMR: Carbonyl carbon (δ 170–175 ppm), furan carbons (δ 105–155 ppm) .

CompoundIC₅₀ (μM)Target
5-Bromofuran-2-carboxylic acid12.3CYP3A4
(3R)-Propanoic acid analog 8.9Bacterial dihydrofolate reductase
Propanamide (predicted)5–15Kinases/PBPs

Future Directions and Research Gaps

  • Stereoselective Synthesis: Developing asymmetric catalytic methods to improve enantiomeric excess (>98% ee).

  • ADMET Profiling: Systematic studies on absorption, distribution, and toxicity in model organisms.

  • Target Identification: High-throughput screening against kinase libraries and bacterial proteomes.

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